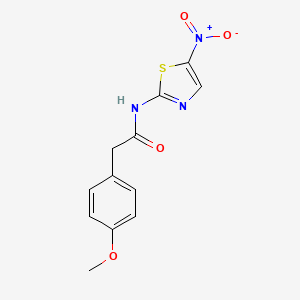![molecular formula C16H15N5O2 B5145085 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyrimidinylpropanamide](/img/structure/B5145085.png)
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyrimidinylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related oxadiazole derivatives often involves multi-step chemical reactions that aim to introduce specific functional groups into the molecular framework to achieve the desired biological activity. For example, compounds structurally similar to 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-N-2-pyrimidinylpropanamide have been synthesized through reactions that incorporate oxadiazole rings, indicating the importance of this moiety in the final compound's activity (Zhou et al., 2008).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives, including our compound of interest, is critical in determining their interaction with biological targets. Structural studies, often involving X-ray crystallography or NMR spectroscopy, reveal the arrangement of atoms within the molecule and the presence of functional groups that dictate its chemical reactivity and biological activity. While specific studies on this compound's structure are not available, related research emphasizes the role of oxadiazole rings and substituent groups in mediating the compounds' properties (Hajji et al., 2002).
Chemical Reactions and Properties
Oxadiazole derivatives are known for their reactivity towards various chemical agents, allowing for further chemical modifications to enhance their biological activities. Chemoselective reactions, for instance, have been explored to generate chiral molecules with potential therapeutic applications, indicating the versatility of these compounds in chemical synthesis (Jakubkienė et al., 2003).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are essential for their formulation into drug products. These properties are influenced by the molecular structure and can be tailored through chemical synthesis to meet specific pharmaceutical requirements. Research on related compounds provides insights into how modifications to the oxadiazole ring or substituents can affect these physical properties (Gangapuram & Redda, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the presence of functional groups, define the biological activity of oxadiazole derivatives. The oxadiazole ring itself is a site of chemical reactivity that can be exploited in drug design to interact with biological targets. Studies on similar compounds highlight the role of the oxadiazole ring and its substituents in conferring properties such as anticancer and anti-inflammatory activities (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-pyrimidin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-11-3-5-12(6-4-11)15-20-14(23-21-15)8-7-13(22)19-16-17-9-2-10-18-16/h2-6,9-10H,7-8H2,1H3,(H,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWPURHTSKAAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5145007.png)
![5-acetyl-6-methyl-4-(2-nitrophenyl)-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5145022.png)
methyl]amine](/img/structure/B5145040.png)
![7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5145043.png)
![3-allyl-5-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5145051.png)

![3-[(4-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5145071.png)

![2-(5-acetyl-3-thienyl)-N-[(5-methyl-2-thienyl)methyl]acetamide](/img/structure/B5145092.png)
![diethyl 4-[3-(ethoxycarbonyl)-4-isoxazolyl]-4,5-dihydro-3,5-isoxazoledicarboxylate 2-oxide](/img/structure/B5145097.png)


![1-{(4-nitrophenyl)[(phenylacetyl)amino]methyl}-2-naphthyl acetate](/img/structure/B5145129.png)
